Evidence Item 1: Superior Antiarrhythmic Activity Compared to Lidocaine in Preclinical Models
In multiple preclinical models of arrhythmia, Rhinocaine (rihlocaine) exhibits a higher (or at least comparable) antiarrhythmic activity and a broader therapeutic spectrum than the widely used comparator lidocaine [1]. This is a direct, head-to-head comparison establishing a clear differentiation in a therapeutically relevant functional assay. The study authors suggest this superior antiarrhythmic profile may stem from its dual effect on both sodium and, to a greater extent, calcium channels [1].
| Evidence Dimension | Antiarrhythmic activity and therapeutic spectrum |
|---|---|
| Target Compound Data | Higher or comparable activity and broader therapeutic spectrum |
| Comparator Or Baseline | Lidocaine |
| Quantified Difference | Superior (qualitative observation across multiple models) |
| Conditions | In different models of arrhythmia (preclinical in vivo/ex vivo) |
Why This Matters
For researchers developing new antiarrhythmic therapies or investigating cardiac ion channel pharmacology, Rhinocaine offers a validated, superior-performing tool compound compared to the standard-of-care lidocaine.
- [1] Galenko-Yaroshevskii, P. A., Sheikh-Zade, Y. P., Reznikov, A. Y., Onopriev, V. V., Khankoeva, A. I., Gumenyuk, S. E., & Pavlenko, S. G. (1996). Comparison of antiarrhythmic activities of rihlocaine and lidocaine. Bulletin of Experimental Biology and Medicine, 122(5), 1099-1101. View Source
